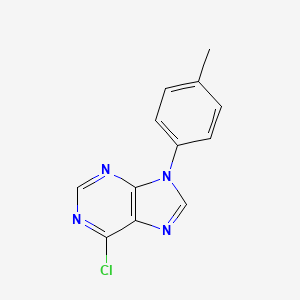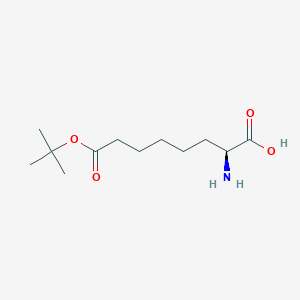
1-Methoxy-2-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-(trifluoromethoxy)naphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a methoxy group and a trifluoromethoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be facilitated by innovative reagents developed to make trifluoromethoxy-containing compounds more accessible . The reaction conditions often involve the use of volatile reagents that require careful handling.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle the volatile reagents. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Aplicaciones Científicas De Investigación
1-Methoxy-2-(trifluoromethoxy)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Methoxy-2-(trifluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions.
Comparación Con Compuestos Similares
- 1-Methoxy-2-(trifluoromethyl)naphthalene
- 1-Methoxy-2-(methoxy)naphthalene
- 1-Methoxy-2-(fluoromethoxy)naphthalene
Comparison: 1-Methoxy-2-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds
Propiedades
Fórmula molecular |
C12H9F3O2 |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
1-methoxy-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O2/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)17-12(13,14)15/h2-7H,1H3 |
Clave InChI |
JZOHWJQZTLDOQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=CC=CC=C21)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)


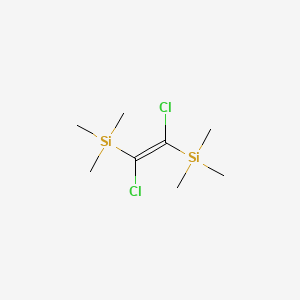
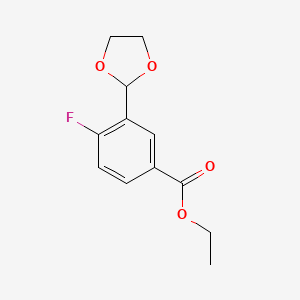
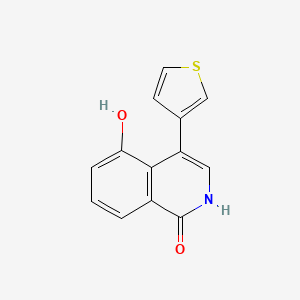
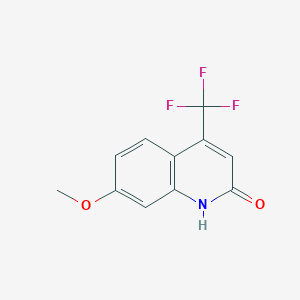

![2-Aminobenzo[d]thiazol-4-ol hydrobromide](/img/structure/B11867412.png)

